molecular formula C11H15ClN2 B13637953 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl

2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl

Cat. No.: B13637953
M. Wt: 210.70 g/mol
InChI Key: MLOOZXSQOMGGBX-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the aminomethyl group. The nitrile group is then introduced through a reaction with a suitable nitrile source under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile: Lacks the hydrochloride salt, which may affect its solubility and stability.

    4-(Aminomethyl)phenylacetonitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.

    2-(4-(Aminomethyl)phenyl)-2-methylbutanenitrile: Contains an additional carbon in the alkyl chain, which can influence its chemical properties.

Uniqueness

2-(4-(Aminomethyl)phenyl)-2-methylpropanenitrile HCl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-11(2,8-13)10-5-3-9(7-12)4-6-10;/h3-6H,7,12H2,1-2H3;1H

InChI Key

MLOOZXSQOMGGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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